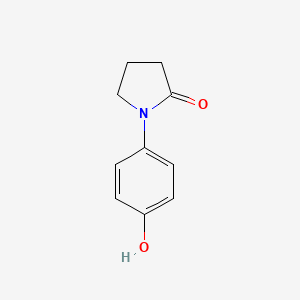

1-(4-Hydroxyphenyl)pyrrolidin-2-one

Description

Historical Overview of Pyrrolidin-2-one Derivatives in Chemical Research

The pyrrolidin-2-one ring, a five-membered lactam, is a structural motif that has captivated chemists for over a century. nih.gov Its simplest form, 2-pyrrolidone, is a versatile solvent and an intermediate in the synthesis of polymers like polyvinylpyrrolidone (B124986) (PVP). nih.govnih.gov The journey into the diverse functionalities of pyrrolidin-2-one derivatives began with the discovery of their presence in various natural products, often exhibiting significant biological activities. mdpi.com

In the realm of medicine, the pyrrolidin-2-one core is a key component of the "racetam" class of drugs, which have been investigated for their cognitive-enhancing effects. This has spurred extensive research into the synthesis and biological evaluation of a vast library of N-substituted pyrrolidin-2-one derivatives. nih.gov The versatility of this scaffold allows for the introduction of a wide range of substituents at the nitrogen atom and other positions on the ring, enabling the fine-tuning of its physicochemical properties and biological activities. nih.govwww.gov.uk Research has demonstrated that derivatives of pyrrolidin-2-one possess a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. nih.govmdpi.com

Rationale for Investigating 1-(4-Hydroxyphenyl)pyrrolidin-2-one

The scientific interest in this compound stems from the strategic combination of two key structural motifs: the pyrrolidin-2-one ring and the hydroxyphenyl group. The pyrrolidin-2-one moiety provides a robust and synthetically accessible scaffold. The hydroxyphenyl group, a common feature in many biologically active compounds and natural products, introduces several important properties.

The phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction in molecular recognition by biological targets such as enzymes and receptors. Furthermore, the aromatic ring can engage in π-π stacking and other non-covalent interactions. The presence of the hydroxyl group also opens avenues for further chemical modification, allowing for the creation of a diverse range of derivatives with potentially enhanced or novel properties. For instance, the investigation of related compounds like N-(4-hydroxyphenyl)retinamide has revealed potent biological activities, including the induction of apoptosis in cancer cells, providing a strong rationale for exploring the therapeutic potential of other molecules containing the N-(4-hydroxyphenyl) moiety. nih.gov

Current State of Research on Hydroxyphenyl-Substituted Lactams

The field of hydroxyphenyl-substituted lactams is an active area of research, driven by the quest for new therapeutic agents. Studies on related structures have shown promising results across various domains. For example, compounds incorporating a hydroxyphenyl group attached to a lactam ring have been investigated for their potential as neuroprotective agents and as antagonists for certain receptors.

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of N-aryl-substituted pyrrolidin-2-ones is well-explored. google.com The synthesis of these compounds is often achieved through methods like the reductive amination of diketones with anilines or the reaction of γ-butyrolactone with primary amines under high temperatures. mdpi.comgoogle.com The biological evaluation of these derivatives often reveals a range of activities, underscoring the potential of this chemical class. For instance, research on 2-hydroxy-N-alkyl-N-phenyl-nicotinamides, which contain a hydroxyphenyl and a lactam-like structure, has delved into their solid-state properties and potential as anti-inflammatory drugs.

Overview of Research Methodologies Employed in the Study of Related Compounds

The investigation of compounds like this compound and its derivatives employs a standard suite of chemical and biological research methodologies.

Synthesis and Characterization: The synthesis of N-substituted pyrrolidin-2-ones is often achieved through one-pot multicomponent reactions or by the lactamization of γ-aminobutyric acid derivatives. Modern techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are increasingly utilized to improve reaction efficiency and yields under environmentally friendly conditions. nih.gov Following synthesis, the structural confirmation of the target compound is typically performed using a combination of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the lactam and the hydroxyl (O-H) of the phenol (B47542).

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Biological Evaluation: Once synthesized and characterized, the biological activity of the compound is assessed through various in vitro and in vivo assays. Given the known activities of related compounds, these assays might include:

Antimicrobial assays: Testing the compound's ability to inhibit the growth of various bacterial and fungal strains. mdpi.com

Anticancer screenings: Evaluating the cytotoxic effects of the compound on different cancer cell lines.

Enzyme inhibition assays: To determine if the compound can inhibit the activity of specific enzymes, which is a common mechanism of action for many drugs.

The table below summarizes the key analytical techniques used in the study of related compounds.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of the molecule's carbon-hydrogen framework. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, O-H). |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h3-6,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDDUQHZILCAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354870 | |

| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7517-07-9 | |

| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Hydroxyphenyl Pyrrolidin 2 One

Retrosynthetic Analysis and Strategic Approaches to Pyrrolidin-2-one Core Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of logical "disconnections" of chemical bonds. For 1-(4-Hydroxyphenyl)pyrrolidin-2-one, two primary retrosynthetic pathways can be envisioned.

The most straightforward disconnection is at the N-C(aryl) bond (Disconnection 1, Figure A). This simplifies the target molecule into two key synthons: a pyrrolidin-2-one anion (or its synthetic equivalent) and a 4-hydroxyphenyl cation (or its equivalent). This pathway suggests a synthesis based on the N-arylation of pyrrolidin-2-one with a suitable p-hydroxyphenyl electrophile, such as a 4-halophenol.

A second approach involves breaking the bonds of the heterocyclic ring itself (Disconnection 2, Figure A). Cleaving the N1-C5 and C3-C4 bonds leads to linear precursors. This strategy would involve the cyclization of an open-chain molecule containing the pre-formed N-aryl bond. For instance, reacting 4-aminophenol (B1666318) with a four-carbon unit like succinic anhydride (B1165640) or γ-butyrolactone represents a viable synthetic route stemming from this analysis. Another variant of this approach is the intramolecular cyclization of a γ-amino acid derivative.

A less common but effective strategy for forming the γ-lactam ring is the aza-Baeyer-Villiger rearrangement. This involves the nitrogen insertion into a cyclic ketone precursor. orgsyn.org For example, the synthesis of the related 4-phenylpyrrolidin-2-one has been accomplished from 3-phenylcyclobutanone, demonstrating a powerful method for constructing the pyrrolidin-2-one core. orgsyn.org

Figure A: Retrosynthetic Analysis of this compound (Image depicting the two primary disconnection approaches for the target molecule)

Development of Novel Synthetic Routes to this compound

Building upon the strategic insights from retrosynthetic analysis, several synthetic methods have been developed. These range from classical cyclization reactions to modern palladium-catalyzed couplings and green chemistry protocols.

Cyclization strategies form the cornerstone of pyrrolidin-2-one synthesis. A prevalent method involves the reaction of 4-aminophenol with γ-butyrolactone at high temperatures, often with an acid catalyst, to induce dehydration and ring closure.

Another powerful cyclization approach involves the reaction of amide dianions with suitable electrophiles. For instance, dianions generated from N-arylacetamides can undergo regioselective cyclization with epibromohydrin (B142927) to yield 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This method offers a versatile route to substituted pyrrolidinones.

More recent developments include iridium-catalyzed transfer hydrogenation for the reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines, a strategy that could be adapted for pyrrolidinone synthesis. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds and are highly applicable to the synthesis of this compound. wikipedia.orglibretexts.org This reaction enables the direct coupling of an aryl halide or triflate with an amine or, in this case, a lactam.

The general mechanism involves the oxidative addition of an aryl halide (e.g., 4-iodo or 4-bromophenol, often with the hydroxyl group protected) to a Pd(0) complex. libretexts.org Subsequent association of the deprotonated pyrrolidin-2-one to the palladium center, followed by reductive elimination, yields the N-arylated product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for reaction efficiency, with sterically hindered, electron-rich ligands like X-Phos demonstrating broad utility. beilstein-journals.org This method is noted for its high functional group tolerance, although protection of the phenolic hydroxyl may be required to prevent side reactions. wikipedia.orgbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed N-Arylation for Pyrrolidinone Synthesis This table is illustrative of the general conditions and is based on typical Buchwald-Hartwig reactions.

| Aryl Halide (Protected) | Amine/Lactam | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1-bromo-4-methoxybenzene | Pyrrolidin-2-one | Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Toluene | >90 | beilstein-journals.org |

| 1-iodo-4-(tert-butyldimethylsilyloxy)benzene | Pyrrolidin-2-one | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | ~85 | wikipedia.org |

| 4-bromophenol triflate | Pyrrolidin-2-one | [(CyPF-tBu)PdCl₂] | K₃PO₄ | t-BuOH | High | organic-chemistry.org |

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrrolidinone synthesis, this often involves using environmentally benign solvents like water or ethanol (B145695), employing catalyst-free conditions, or developing recyclable catalytic systems.

One-pot, multi-component reactions are a hallmark of green synthesis. An efficient and sustainable approach for synthesizing novel pyrrolidine-fused spirooxindoles has been developed via a three-component domino reaction in an ethanol-water mixture under catalyst-free conditions. rsc.org While producing a more complex scaffold, this methodology highlights the potential for combining starting materials (like an aniline (B41778), an aldehyde, and a dienophile) in a green solvent to build the pyrrolidinone ring in a single, atom-economical step. rsc.org

The use of recyclable catalysts, such as chitosan-bound copper, has also been reported for the green synthesis of spiropyrrolidines, where the catalyst can be easily recovered by filtration and reused over several cycles. mdpi.com These approaches minimize waste and offer a more sustainable pathway to complex heterocyclic structures.

Functional Group Interconversions and Derivatization at the Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime target for functionalization, allowing for the modulation of the molecule's physicochemical properties. Standard functional group interconversions can be readily applied to this moiety.

Etherification: The phenol (B47542) can be converted into an ether via Williamson ether synthesis, reacting it with an alkyl halide in the presence of a base (e.g., K₂CO₃ or NaH). O-methylation is a common derivatization, as seen in related phenolic antagonists where this modification can impact biological activity. nih.gov

Esterification: Reaction with acyl chlorides or anhydrides under basic conditions (e.g., pyridine (B92270) or triethylamine) yields the corresponding ester derivatives. These esters can serve as prodrugs or be used to introduce further functionality.

Table 2: Examples of Derivatization of the Hydroxyl Group

| Reagent | Reaction Type | Product | Conditions |

| Methyl iodide | Etherification | 1-(4-Methoxyphenyl)pyrrolidin-2-one | K₂CO₃, Acetone, reflux |

| Acetyl chloride | Esterification | 4-(2-oxopyrrolidin-1-yl)phenyl acetate | Pyridine, CH₂Cl₂, 0 °C to rt |

| Benzyl bromide | Etherification | 1-(4-(benzyloxy)phenyl)pyrrolidin-2-one | NaH, DMF, rt |

Stereoselective Synthesis of Enantiopure this compound

While this compound itself is an achiral molecule, the synthesis of its enantiopure derivatives, where stereocenters are introduced on the pyrrolidinone ring, is of great importance for developing chiral drugs and probes. mdpi.com

A primary strategy for stereoselective synthesis is the use of the "chiral pool," which employs readily available, inexpensive enantiopure starting materials. mdpi.com trans-4-Hydroxy-L-proline is an excellent precursor for this purpose. nih.gov Through a sequence of protection, oxidation, and reduction steps, it can be converted into various chiral 4-hydroxy-pyrrolidin-2-one derivatives. nih.gov

Asymmetric catalysis provides another powerful route. For example, an enantioselective intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, can be used to construct the chiral pyrrolidine (B122466) ring from an achiral precursor with high enantioselectivity. nih.gov Similarly, diastereoselective methods, such as the addition of Grignard reagents to α-chiral aldimines, have been developed to produce trans-4-hydroxy-5-substituted 2-pyrrolidinones with excellent stereocontrol. researchgate.net These advanced synthetic methods provide access to specific stereoisomers of substituted this compound derivatives, which is crucial for pharmacological studies.

Reactivity Studies and Chemical Transformations of the Pyrrolidinone Moiety

The chemical behavior of this compound is characterized by the reactivity of its constituent parts: the N-aryl substituent and the five-membered lactam (γ-lactam) ring. The pyrrolidinone moiety, in particular, offers several avenues for chemical transformation, influenced by the electronic nature of the N-(4-hydroxyphenyl) group. While specific research on the reactivity of this compound is not extensively detailed in the public domain, its transformations can be inferred from the well-established chemistry of N-aryl-2-pyrrolidones and related lactams. Key reactions include hydrolysis, reduction, and oxidation.

Hydrolysis

The amide bond within the pyrrolidinone ring is susceptible to cleavage through hydrolysis, typically under strong acidic or basic conditions. This reaction breaks open the lactam ring to form the corresponding γ-amino acid. For this compound, hydrolysis is expected to yield 4-((4-hydroxyphenyl)amino)butanoic acid. This transformation is a fundamental reaction of lactams, reverting them to their linear amino acid precursors. wikipedia.orgnih.gov The reaction rate can be influenced by the stability of the amide bond, which is affected by the electronic properties of the N-aryl substituent.

Reduction

The carbonyl group of the pyrrolidinone ring is a primary site for reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide functionality completely to an amine. nih.gov This reaction converts the N-aryl-2-pyrrolidinone into the corresponding N-arylpyrrolidine. In the case of this compound, this transformation would yield 1-(4-hydroxyphenyl)pyrrolidine. This is a common method for the synthesis of substituted pyrrolidines from their lactam precursors. chemicalbook.com The carbonyl group can also be hydrogenated to a hydroxyl group under certain conditions, forming an intermediate N-arylpyrrolidin-2-ol, or reduced to a methylene (B1212753) (CH₂) group to form the pyrrolidine ring. wikipedia.orgnih.gov

Oxidation

The pyrrolidinone ring can undergo oxidative reactions, although these are less common than reductions. Oxidation can occur at the carbon atom alpha to the nitrogen (the δ-position), which can lead to ring-opening or the formation of other complex structures. nih.gov For instance, enzymatic oxidation of certain complex pyrrolidine-containing molecules by cytochrome P450 enzymes has been shown to result in δ-oxidation, leading to a ring-opened aminoaldehyde intermediate. nih.gov Furthermore, the presence of the 4-hydroxyphenyl group introduces another potential site for oxidation. Phenols can be oxidized to quinone-type structures. Electrochemical studies on analogous compounds, such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, have shown that the hydroxyphenyl moiety can be oxidized to a p-quinone imine intermediate, which can then react with nucleophiles. researchgate.net This suggests a similar reactivity pattern could be possible for this compound.

Summary of Potential Chemical Transformations

The following table summarizes the principal chemical transformations involving the pyrrolidinone moiety of this compound, based on the known reactivity of related N-aryl lactams.

| Reaction Type | Reagents and Conditions | Expected Major Product | Reference |

| Hydrolysis | Strong acid (e.g., aq. HCl, heat) or strong base (e.g., aq. NaOH, heat) | 4-((4-Hydroxyphenyl)amino)butanoic acid | wikipedia.org, nih.gov |

| Reduction | Lithium aluminum hydride (LiAlH₄) in an ether solvent (e.g., THF, diethyl ether) | 1-(4-Hydroxyphenyl)pyrrolidine | nih.gov, chemicalbook.com |

| Oxidation | Strong oxidizing agents or enzymatic conditions (e.g., Cytochrome P450) | Ring-opened products or other oxidized species | nih.gov, scbt.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Hydroxyphenyl Pyrrolidin 2 One Analogs

Design Principles for Modulating Biological Activity through Structural Modification

The design of analogs of 1-(4-Hydroxyphenyl)pyrrolidin-2-one is a strategic process aimed at optimizing their interaction with biological targets. A key principle involves modifying the core structure to enhance potency and selectivity. For instance, in the development of inhibitors for the aldo-keto reductase enzyme AKR1C3, a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones were synthesized, demonstrating that non-carboxylate inhibitors can achieve high potency. nih.gov

The general approach often involves:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity.

Substituent Modification: Introducing or altering substituents on the phenyl ring or the pyrrolidinone ring to probe interactions with the target protein.

Conformational Constraint: Introducing structural elements that lock the molecule into a specific, biologically active conformation.

A study on pyrrolidine (B122466) pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib highlighted that modifications at different positions on the pyrrolidine scaffold have varied effects on inhibitory properties, underscoring the potential for optimization. nih.gov

Impact of Substituent Effects on the Pyrrolidinone Ring System

The pyrrolidinone ring is a crucial component of the molecular scaffold, and its substitution pattern significantly influences biological activity. Studies on various pyrrolidinone derivatives have shown that both the nature and position of substituents are critical.

In a series of inhibitors for the aldo-keto reductase enzyme AKR1C3, it was found that variations in the position, co-planarity, or electronic nature of the pyrrolidinone ring led to a severe decrease in activity. nih.govresearchgate.net This suggests a strict requirement for the geometry of this part of the molecule for effective binding.

Furthermore, research on pyrrolidine-2,5-dione derivatives as anti-inflammatory agents showed that cycloalkyl, alkyl, and aryl carbonyl substitutions resulted in compounds with inhibitory activity in the low micromolar to submicromolar ranges. ebi.ac.uk

Table 1: Impact of Pyrrolidinone Ring Modifications on Biological Activity

| Compound Class | Modification | Effect on Activity | Target |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | Altered position or electronic nature of the pyrrolidinone ring | Severely diminished activity | AKR1C3 nih.govresearchgate.net |

| Pyrrolidine-2,5-diones | Cycloalkyl, alkyl, and aryl carbonyl substitutions | Inhibition in low micromolar to submicromolar ranges | COX-1, COX-2, 5-LOX ebi.ac.uk |

| Pyrrolidine pentamines | Truncations of the molecule | Loss of inhibitory activity | AAC(6')-Ib nih.gov |

Role of the Hydroxyphenyl Moiety in Ligand-Receptor Interactions

The 4-hydroxyphenyl group is a key pharmacophore in many biologically active molecules, primarily due to its ability to participate in hydrogen bonding. In the context of this compound analogs, this moiety is often crucial for anchoring the ligand to its receptor.

For example, in a study of dihydropyrimidine-based inhibitors of the kinesin Eg5, the hydroxyphenyl group was found to occupy a hydrophobic pocket of the enzyme, interacting with key amino acid residues such as Arg119, Trp127, Ala133, and Tyr211. mdpi.com The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor makes it a versatile interaction point.

In a different context, the investigation of pyrrolo and pyrido analogs of a cardiotonic agent suggested that the hydroxyl group functions as a hydrogen-bond acceptor. nih.gov The orientation of the lone pair electrons on the oxygen atom was found to be critical for receptor interaction. nih.gov

Research on 4-(4-hydroxyphenyl)piperazine-based compounds as tyrosinase inhibitors also underscores the importance of the (4-hydroxyphenyl)piperazine group as a structural requirement for recognition by the enzyme's catalytic cavity. nih.gov

Table 2: Interactions of the Hydroxyphenyl Moiety

| Compound Class | Target | Key Interactions | Reference |

| Dihydropyrimidines | Kinesin Eg5 | Hydrophobic interactions with Arg119, Trp127, Ala133, Tyr211 | mdpi.com |

| Pyrrolo and Pyrido Analogs | Cardiotonic Receptor | Hydrogen-bond acceptor | nih.gov |

| 4-(4-Hydroxyphenyl)piperazines | Tyrosinase | Recognition in the catalytic cavity | nih.gov |

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional shape of a molecule, or its conformation, is a determining factor in its ability to bind to a biological target. The non-planar nature of the pyrrolidine ring allows it to adopt various conformations, a phenomenon known as "pseudorotation". unipa.it This conformational flexibility can be advantageous, but for potent biological activity, a specific conformation is often required.

Computational and NMR conformational analyses are powerful tools for studying these spatial arrangements. For instance, studies on galactofuranoside cycles have shown that the orientation of substituents can induce conformational changes in the furanoside ring. frontiersin.org While this is a different ring system, the principle that substituent orientation influences ring conformation is broadly applicable.

In the case of pyrrolidine derivatives, the stereochemistry at the chiral centers of the ring is paramount. The spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. unipa.it A correlation study between molecular docking values and biological activity for pyrrolidine pentamine derivatives demonstrated a significant link between the calculated binding energy (ΔG) and the inhibitory activity, highlighting the importance of a favorable conformation for binding. nih.gov

Computational and Theoretical Investigations of 1 4 Hydroxyphenyl Pyrrolidin 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of 1-(4-Hydroxyphenyl)pyrrolidin-2-one at an atomic level.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are performed to optimize the molecular structure. nih.govyoutube.comlibretexts.org This process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial as it represents the most probable conformation of the molecule and serves as the foundation for further computational analyses. researchgate.net

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C=O | 1.23 |

| C-N (amide) | 1.35 |

| C-N (phenyl) | 1.42 |

| O-H | 0.96 |

| Bond Angles (°) ** | |

| O=C-N | 125.0 |

| C-N-C (amide) | 120.0 |

| C-C-O (phenol) | 118.5 |

| Dihedral Angles (°) ** | |

| C-C-N-C | 175.0 |

| Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). slideshare.netimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. slideshare.net Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. slideshare.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule; a larger gap generally implies higher stability and lower reactivity. nih.gov For this compound, FMO analysis helps to predict its reactive sites and potential interactions with other molecules. nih.govmdpi.com

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.94 |

| HOMO-LUMO Gap (ΔE) | 3.95 |

| Note: The data in this table is illustrative, based on typical values for similar organic molecules. youtube.com |

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static picture of the ground state, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. researchgate.net By simulating the movements of atoms and molecules over time, MD simulations allow for the exploration of the conformational landscape of this compound. mdpi.com This is particularly important for understanding how the molecule might behave in a biological environment, such as its interaction with a protein binding site. researchgate.net MD simulations can reveal the flexibility of the molecule and identify the most populated conformational states. researchgate.net

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov For this compound, molecular docking studies can be performed against various biological targets to hypothesize its potential pharmacological activity. Given its structural features, relevant targets could include enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in tyrosine metabolism, or cholinesterases, which are targets for nootropic agents. nih.govresearchgate.netnih.gov The docking process yields a score that estimates the binding affinity and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Acetylcholinesterase | -8.5 | TYR70, TRP84, PHE330 |

| 4-Hydroxyphenylpyruvate Dioxygenase | -7.9 | PHE381, PHE424, GLU394 |

| Note: The data in this table is hypothetical and for illustrative purposes, demonstrating potential outcomes of molecular docking studies. |

QSAR (Quantitative Structure-Activity Relationship) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including pyrrolidin-2-one derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs. nih.gov The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods, such as multiple linear regression, to build a predictive model. The robustness and predictive power of the QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds. nih.gov

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Lipophilicity |

| Dipole Moment | -0.21 | Polarity |

| Molecular Weight | +0.15 | Size |

| Note: The data in this table represents a hypothetical QSAR model for illustrative purposes. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools for predicting the pathways of chemical reactions and characterizing the high-energy transition states that govern reaction rates. For this compound, theoretical methods can be employed to investigate its potential chemical transformations, such as metabolic reactions or synthetic modifications. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction mechanism and calculate the activation energy, which is crucial for understanding reaction kinetics. These predictive capabilities are invaluable for designing new synthetic routes and for understanding the metabolic fate of the compound.

Biological Activity and Mechanistic Studies of 1 4 Hydroxyphenyl Pyrrolidin 2 One

Investigation of Enzyme Inhibition Mechanisms

The pyrrolidinone scaffold, a core component of 1-(4-hydroxyphenyl)pyrrolidin-2-one, is present in numerous biologically active molecules, some of which are known to be enzyme inhibitors. nih.govnih.gov The investigation of how a compound like this compound might inhibit an enzyme would typically involve a series of detailed studies.

Kinetic Studies of Enzyme-Ligand Interactions

Kinetic studies are fundamental to understanding how a compound interacts with an enzyme. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the enzyme's natural substrate. The data generated helps to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency, often expressed as an inhibition constant (K_i) or an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Data from Enzyme Inhibition Kinetic Studies

| Enzyme Target | Substrate | Inhibitor Concentration (µM) | Reaction Rate (µmol/min) | Inhibition Type | K_i (µM) |

| Enzyme X | Substrate Y | 0 | 100 | - | - |

| 10 | 60 | Competitive | 8.5 | ||

| 20 | 40 | ||||

| 50 | 25 | ||||

| This table is illustrative and does not represent actual data for this compound. |

No specific kinetic studies for this compound have been identified in the available literature.

Site-Directed Mutagenesis and Binding Site Probing

To identify the specific amino acids in an enzyme's active or allosteric site that interact with an inhibitor, researchers employ site-directed mutagenesis. This technique involves systematically replacing specific amino acids in the enzyme and then assessing how these changes affect the inhibitor's binding and inhibitory activity. A significant change in inhibition upon mutation of a particular residue suggests its importance in the binding interaction. Computational molecular docking studies are often used in conjunction with this technique to predict and visualize the binding mode of the inhibitor within the enzyme's structure.

As no specific enzyme targets for this compound have been reported, there are no available site-directed mutagenesis studies for this compound.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, many drugs exert their effects by binding to and modulating the activity of cellular receptors. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand known to bind to the receptor and measuring the ability of the test compound to displace it. The results indicate whether the compound is a ligand for the receptor and can differentiate between agonist (activator) and antagonist (blocker) activity.

A patent for N-aza cyclic substituted pyrrole (B145914) derivatives mentions their potential as agonists for certain G-protein coupled receptors (GPCRs) involved in metabolic diseases, but does not specifically name or provide data for this compound. google.com

Table 2: Illustrative Data from a Receptor Binding Assay

| Receptor Target | Radioligand | Compound Concentration (nM) | % Displacement | Binding Affinity (K_d, nM) | Functional Activity |

| Receptor Z | [³H]-Ligand A | 1 | 20 | 50 | Antagonist |

| 10 | 55 | ||||

| 100 | 85 | ||||

| 1000 | 98 | ||||

| This table is for illustrative purposes only. |

Specific receptor binding data for this compound is currently unavailable.

Cellular Pathway Modulation in Model Systems

To understand the broader biological effects of a compound within a cell, researchers investigate its impact on various cellular pathways. This can involve treating cell cultures with the compound and then analyzing changes in gene expression or protein interactions.

Gene Expression Profiling in Response to Treatment

Gene expression profiling, often performed using techniques like microarray or RNA-sequencing, reveals which genes are turned on or off in a cell in response to treatment with a compound. This can provide valuable clues about the compound's mechanism of action and its potential therapeutic or toxic effects. For instance, if a compound upregulates genes involved in apoptosis (programmed cell death), it might have potential as an anti-cancer agent.

There are no published studies on the gene expression profiles of cells treated with this compound.

Protein-Protein Interaction Analysis

The functions of many proteins are regulated by their interactions with other proteins. A compound that disrupts or stabilizes these interactions can have significant physiological effects. Techniques such as co-immunoprecipitation and yeast two-hybrid screening are used to study protein-protein interactions. By analyzing changes in these interaction networks after treatment with a compound, scientists can gain further insight into its cellular effects.

No protein-protein interaction analyses have been reported for this compound.

Mechanism of Action Elucidation in In Vitro Biological Systems

There is currently no specific research data available in the public domain that elucidates the in vitro mechanism of action for this compound.

Pharmacological Characterization in Preclinical Ex Vivo Models

There is currently no specific research data available in the public domain regarding the pharmacological characterization of this compound in preclinical ex vivo models.

Advanced Spectroscopic and Analytical Methodologies in Research on 1 4 Hydroxyphenyl Pyrrolidin 2 One

High-Resolution Mass Spectrometry for Metabolite Identification in Research

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of 1-(4-Hydroxyphenyl)pyrrolidin-2-one metabolism. Its ability to provide highly accurate mass measurements allows for the confident identification of metabolites in complex biological matrices. Techniques such as liquid chromatography coupled with time-of-flight (LC-TOF) or Orbitrap mass analyzers are frequently employed.

In hypothetical metabolic studies, researchers might incubate this compound with liver microsomes or in whole-cell systems to simulate in vivo metabolism. HRMS analysis of the resulting mixture can reveal a variety of metabolic transformations. For instance, common metabolic pathways for phenolic compounds include glucuronidation and sulfation. HRMS would be able to distinguish the resulting metabolites from the parent compound and from each other based on their precise mass-to-charge ratios (m/z).

Table 1: Hypothetical Metabolites of this compound and their Expected HRMS Data

| Compound Name | Molecular Formula | Exact Mass (Da) | Expected Adduct [M+H]⁺ (m/z) |

| This compound | C₁₀H₁₁NO₂ | 177.0790 | 178.0863 |

| This compound Glucuronide | C₁₆H₁₉NO₈ | 353.1059 | 354.1132 |

| This compound Sulfate | C₁₀H₁₁NO₅S | 257.0358 | 258.0431 |

The high mass accuracy of HRMS, typically in the sub-5 ppm range, allows for the unambiguous assignment of elemental compositions to observed ions, providing a high degree of confidence in metabolite identification.

Advanced NMR Techniques for Structural Elucidation of Complex Derivatives

While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental structural information, the characterization of complex derivatives of this compound often requires more advanced, two-dimensional (2D) NMR techniques. These experiments reveal through-bond and through-space correlations between nuclei, enabling the complete and unambiguous assignment of the molecular structure.

Commonly used 2D NMR experiments in this context include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, helping to trace out the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry and conformation of the molecule.

For a novel, complex derivative of this compound, these techniques would be used in concert to piece together its intricate three-dimensional structure.

X-Ray Crystallography for Absolute Stereochemistry Determination

When a derivative of this compound is chiral, determining its absolute stereochemistry is paramount. While NMR techniques can provide information on relative stereochemistry, X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of a crystalline solid.

This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. By employing anomalous dispersion effects, typically with the inclusion of a heavy atom or by using specific wavelengths of X-rays, the absolute configuration (R or S) of each chiral center can be definitively assigned.

The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, provides an unparalleled level of structural detail.

Chromatographic Techniques for Purity Assessment in Research Materials

Ensuring the purity of research-grade this compound and its derivatives is critical for the validity of any subsequent biological or chemical studies. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity assessment. By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, HPLC can separate the target compound from impurities, starting materials, and by-products. A UV detector is commonly used for quantification, and the purity is typically expressed as a percentage of the total peak area.

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be an effective method for purity analysis. The compound is vaporized and passed through a column, with separation based on boiling point and interactions with the stationary phase. A flame ionization detector (FID) is often used for detection.

Table 2: Example HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Probes for Investigating Molecular Interactions

Understanding how this compound interacts with biological macromolecules, such as proteins or nucleic acids, is a key area of research. Spectroscopic techniques can be employed as probes to investigate these interactions.

Fluorescence Spectroscopy: The intrinsic fluorescence of the phenol (B47542) moiety in this compound can be utilized. Changes in the fluorescence intensity or wavelength of maximum emission upon binding to a target molecule can provide information about the binding event, including binding affinity and conformational changes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the conformational changes of a target protein upon binding of a ligand like this compound. Changes in the CD spectrum of the protein in the far-UV region can indicate alterations in its secondary structure (e.g., alpha-helix, beta-sheet content).

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of molecular interactions. By immobilizing a target molecule on a sensor chip, the binding of this compound can be detected as a change in the refractive index at the sensor surface, allowing for the determination of kinetic parameters such as association and dissociation rate constants.

These advanced spectroscopic and analytical methodologies are fundamental to the comprehensive scientific investigation of this compound, enabling its detailed characterization from the atomic to the macromolecular level.

Synthesis and Biological Evaluation of Advanced Derivatives and Analogs of 1 4 Hydroxyphenyl Pyrrolidin 2 One

Design and Synthesis of Pyrrolidin-2-one Scaffolds with Modified Phenyl Substituents

Research into related pyrrolidin-2-one structures has demonstrated the significant impact of phenyl ring modifications. For instance, the introduction of various substituents on the phenyl ring of pyrrolidin-2-one derivatives has been shown to modulate their biological activities, including anti-inflammatory and anticancer effects. nih.govmdpi.com A general route to synthesize 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with anilines. nih.gov This method allows for the introduction of a wide variety of substituted anilines, thereby generating a diverse library of analogs with modified phenyl rings.

The nature and position of the substituent are critical. For example, in a series of dihydropyrimidinone (DHPM) derivatives, substitution at the para-position of the phenyl ring with an electron-withdrawing group was found to increase cytotoxic activity against cancer cell lines, while ortho- and meta-substitutions were less effective. spirochem.com Conversely, the presence of a hydroxyl group at the para-position of a phenyl ring connected to a different part of a molecule was shown to enhance anticancer ability. spirochem.com

The following table summarizes the synthesis of various 1-aryl-pyrrolidin-2-one derivatives, highlighting the diversity of substituents that can be introduced onto the phenyl ring.

| Entry | Phenyl Substituent | Synthetic Method | Reference |

| 1 | 4-Methoxy | Reaction of dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate with p-anisidine | nih.gov |

| 2 | 4-Nitro | Reaction of dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate with 4-nitroaniline | nih.gov |

| 3 | 4-(trifluoromethyl) | Reaction of an aniline (B41778) with a cyclopropane (B1198618) precursor | nih.gov |

| 4 | 3,4,5-Trimethoxy | Reaction of 3,4,5-trimethoxyaniline (B125895) with a suitable precursor | mdpi.com |

These examples underscore the synthetic accessibility of a wide range of phenyl-substituted pyrrolidin-2-one analogs, providing a foundation for systematic exploration of SAR.

Exploration of Lactam Ring Modifications and Bioisosteric Replacements

The lactam ring is a key structural feature of 1-(4-Hydroxyphenyl)pyrrolidin-2-one, contributing to its chemical properties and biological activity. Modifications to this ring, including alterations in ring size, substitution, and bioisosteric replacement, represent a powerful strategy for optimizing lead compounds. spirochem.comnih.gov

Bioisosteric replacement, the substitution of a functional group with another that has similar physical or chemical properties, is a common tactic in drug design to improve potency, selectivity, and pharmacokinetic parameters. cambridgemedchemconsulting.com For the lactam moiety, various heterocyclic rings can be considered as bioisosteres. For example, imidazoles, oxazoles, and triazoles have been used to replace amide bonds, often leading to enhanced metabolic stability. drughunter.com In the case of diazepam, replacing the lactam with a triazole ring resulted in alprazolam, a drug with a more favorable pharmacological profile. drughunter.com

Synthetic strategies to modify the pyrrolidin-2-one ring are diverse. One approach involves the [3+2] dipolar cycloaddition of azomethine ylides, which allows for the construction of the five-membered ring with control over stereochemistry. acs.org This method can be used to introduce substituents at various positions on the lactam ring. Another method involves the rhodium-catalyzed intramolecular C-H insertion of carbene species generated from α-diazo amides, which can also yield the β-lactam ring. nih.gov

The following table presents potential bioisosteric replacements for the pyrrolidin-2-one lactam and the rationale for their consideration.

| Original Moiety | Bioisosteric Replacement | Rationale | Potential Synthetic Route |

| Pyrrolidin-2-one (γ-lactam) | Imidazolidin-2-one | Mimics hydrogen bonding properties, potentially enhances metabolic stability. | Condensation of a diamine with phosgene (B1210022) or a phosgene equivalent. |

| Pyrrolidin-2-one (γ-lactam) | Oxazolidin-2-one | Alters hydrogen bonding and polarity, may improve cell permeability. | Reaction of an amino alcohol with phosgene or a similar reagent. |

| Pyrrolidin-2-one (γ-lactam) | Thiazolidin-2-one | Introduces a sulfur atom, potentially altering binding interactions and metabolic profile. | Condensation of an aminothiol (B82208) with phosgene or a related carbonyl source. |

| Pyrrolidin-2-one (γ-lactam) | 1,2,4-Triazol-3-one | Introduces additional nitrogen atoms for potential new hydrogen bonding interactions. | Cyclization of a semicarbazide (B1199961) derivative. |

These modifications offer avenues to explore new chemical space and potentially discover analogs with improved therapeutic properties.

Conjugation Strategies for Targeted Delivery in In Vitro Systems

To enhance the selectivity and efficacy of this compound derivatives, they can be conjugated to targeting moieties that direct them to specific cells or tissues. This strategy is particularly relevant for in vitro studies to validate the principle of targeted drug delivery.

Conjugation typically involves linking the pyrrolidin-2-one derivative to a targeting ligand via a linker. The choice of linker is crucial and can be either non-cleavable or cleavable. nih.gov Cleavable linkers are designed to release the active drug in the target environment, for example, in the presence of specific enzymes that are overexpressed in cancer cells. google.comrsc.org

Commonly used targeting ligands include antibodies, peptides, and small molecules that bind to receptors on the surface of target cells. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been designed as multi-targeted kinase inhibitors for cancer therapy. nih.gov The conjugation of such inhibitors to a tumor-targeting antibody could potentially increase their therapeutic index.

The synthesis of these conjugates often employs "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, which is highly efficient and proceeds under mild conditions. nih.gov This requires the incorporation of a "clickable" functional group, such as an azide (B81097) or an alkyne, into the pyrrolidin-2-one derivative or the linker. nih.gov

The table below outlines a conceptual framework for the design of conjugated this compound derivatives for targeted delivery in vitro.

| Targeting Moiety | Linker Type | Conjugation Chemistry | Target Cell Type (In Vitro) |

| Folic Acid | Cleavable (e.g., disulfide) | Amide coupling followed by disulfide formation | Folate receptor-overexpressing cancer cells (e.g., HeLa) |

| RGD Peptide | Non-cleavable (e.g., triazole) | Click chemistry (azide-alkyne cycloaddition) | Integrin-expressing cells (e.g., endothelial cells) |

| Transferrin | Cleavable (e.g., hydrazone) | Formation of a hydrazone bond between an aldehyde on the linker and a hydrazine (B178648) on the protein | Transferrin receptor-positive cells (e.g., various cancer cell lines) |

These strategies provide a rational basis for developing targeted drug delivery systems based on the this compound scaffold for evaluation in in vitro models.

Prodrug Design and Metabolism Studies

Prodrug design is a valuable strategy to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. For this compound, the phenolic hydroxyl group and the lactam nitrogen are amenable to chemical modification to create prodrugs.

A common prodrug approach for phenolic compounds is to form an ester or ether linkage that is cleaved in vivo to release the active parent drug. nih.gov For example, ester prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized to reduce gastric irritation. nih.gov Similarly, the hydroxyl group of this compound could be esterified with a promoiety that enhances water solubility or facilitates transport across biological membranes.

The design of cleavable linkers is a sophisticated area of prodrug research. researchgate.net These linkers are designed to be stable in the systemic circulation but are cleaved at the target site by specific enzymes or chemical conditions. google.com For instance, linkers that are substrates for proteases that are abundant in the tumor microenvironment can be used to achieve tumor-specific drug release. google.com

The following table illustrates potential prodrug strategies for this compound.

| Prodrug Moiety | Linkage to Parent Drug | Rationale for Prodrug Design | Potential Cleavage Mechanism |

| Amino Acid (e.g., Glycine) | Ester | Increased water solubility, potential for active transport. | Esterase-mediated hydrolysis. |

| Polyethylene Glycol (PEG) | Ether | Increased half-life, reduced immunogenicity. | Not designed to be cleaved (long-acting conjugate). |

| Glucuronide | Ether | Targeted delivery to cells with high β-glucuronidase activity (e.g., some tumors). | β-glucuronidase-mediated hydrolysis. |

| Phosphate | Ester | Increased water solubility for intravenous formulation. | Alkaline phosphatase-mediated hydrolysis. |

These prodrug strategies offer a means to overcome potential liabilities of the parent compound and enhance its therapeutic potential.

Parallel Synthesis and Library Generation for High-Throughput Screening

To efficiently explore the SAR of this compound and its analogs, parallel synthesis and the generation of compound libraries for high-throughput screening (HTS) are indispensable tools. ewadirect.com These approaches allow for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity against a variety of targets. bruker.com

Combinatorial chemistry techniques, including both solid-phase and solution-phase synthesis, are well-suited for the production of pyrrolidine-based libraries. daneshyari.comacs.org For example, a library of trisubstituted pyrrolidines has been successfully assembled using a combination of flow chemistry and traditional batch methods. nih.govresearchgate.net The use of encoded combinatorial chemistry, where each compound is associated with a chemical "tag" that records its synthetic history, facilitates the rapid identification of active compounds from large libraries. nih.gov

The design of a compound library based on the this compound scaffold would involve the systematic variation of substituents at key positions, such as the phenyl ring and the lactam ring. For instance, a library could be generated by reacting a common pyrrolidin-2-one core with a diverse set of aryl halides to introduce a variety of phenyl substituents.

The table below outlines a hypothetical library design for the parallel synthesis of this compound analogs.

| Variation Point | Building Blocks (Examples) | Number of Variants |

| Phenyl Ring Substituent (R1) | -H, -F, -Cl, -CH3, -OCH3, -CF3 | 6 |

| Lactam Ring Substituent (R2) | -H, -CH3, -Ph | 3 |

| Lactam Ring Substituent (R3) | -H, -OH | 2 |

| Total Compounds | 36 |

This systematic approach to library generation, coupled with HTS, can significantly accelerate the discovery of new lead compounds with improved biological activity and drug-like properties.

Emerging Research Directions and Future Perspectives for 1 4 Hydroxyphenyl Pyrrolidin 2 One

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The application of these technologies could drastically shorten the research and development timeline for drugs based on this scaffold. bpasjournals.combpasjournals.com By analyzing complex biological data, AI can help identify novel biomarkers, predict drug-target interactions, and even assist in designing more efficient clinical trials. bpasjournals.combpasjournals.com

Table 1: Potential Impact of AI on the Drug Discovery Timeline for a 1-(4-Hydroxyphenyl)pyrrolidin-2-one-Based Candidate Data adapted from general models of AI-driven drug discovery. bpasjournals.com

| Drug Discovery Phase | Traditional Timeline (Years) | AI-Driven Timeline (Years) | Potential Time Reduction |

|---|---|---|---|

| Target Identification | 1–2 | 0.5–1 | 50% |

| Lead Compound Discovery | 2–3 | 0.5–0.75 | ~66-75% |

| Preclinical Development | 3–4 | 1–2 | ~50-66% |

| Total Time to Clinical Trials | 6–9 | 2–3.75 | ~60-66% |

Novel Applications in Chemical Biology Research

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry due to its unique structural properties. nih.gov Its non-planar, three-dimensional structure allows for a better exploration of pharmacophore space compared to flat, aromatic rings, a desirable trait for interacting with complex biological macromolecules like proteins. nih.govnih.gov this compound serves as an excellent starting point for developing chemical probes and novel bioactive agents for chemical biology research.

The structure can be functionalized at several positions to create libraries of derivatives. These derivatives can then be screened for interactions with a wide range of biological targets. For instance, the pyrrolidine-2,5-dione scaffold has been successfully used to develop anticonvulsant agents. nih.gov Furthermore, derivatives of the pyrrolidine scaffold have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target for cancer therapy. researchgate.net By using this compound as a core, researchers can design and synthesize new molecules aimed at these and other enzyme families, helping to map biological pathways and identify new therapeutic opportunities.

Green Chemistry Innovations in Synthesis and Derivatization

Modern chemical synthesis is increasingly focused on sustainability, emphasizing methods that are environmentally friendly, efficient, and safe. The synthesis of pyrrolidinone derivatives is an active area for green chemistry innovation. rsc.org Traditional methods often require harsh conditions or toxic solvents, but recent research has demonstrated cleaner alternatives.

One promising approach is the use of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, reducing waste and improving efficiency. researchgate.net Researchers have successfully synthesized pyrrolidinone derivatives using MCRs in eco-friendly solvents like ethanol (B145695) or ethanol-water mixtures, sometimes using benign additives like citric acid. researchgate.net The use of supramolecular catalysts such as β-cyclodextrin in water-ethanol solvent mediums has also been shown to be an eco-efficient route for synthesizing bioactive pyrrolidinone derivatives at room temperature. researchgate.net These green methodologies are directly applicable to the synthesis and derivatization of this compound, making its production more sustainable and scalable. rsc.org

Table 2: Examples of Green Chemistry Approaches for Pyrrolidinone Synthesis

| Methodology | Solvent/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Domino Reaction | EtOH–H₂O / Catalyst-free | High yields, no toxic solvents, no column chromatography required. | rsc.org |

| Multicomponent Reaction | Ethanol / Citric Acid | Use of eco-friendly solvent and a green additive, simple procedure. | |

| Supramolecular Catalysis | Water-Ethanol / β-cyclodextrin | Eco-benign catalyst, reaction at room temperature, water-soluble system. | researchgate.net |

| Magnetic Nanoparticle Catalysis | Fe₃O₄/PEG-400/Oxalic Acid | Heterogeneous, reusable catalyst under solvent-free conditions. | jst-ud.vn |

Collaborative Research Initiatives and Data Sharing Platforms

The complexity of modern drug discovery and chemical research necessitates a collaborative approach. While specific platforms for this compound are not yet established, the future of research on this compound will likely depend on open science initiatives. Collaborative platforms, open-source databases, and public-private partnerships are crucial for accelerating scientific progress.

Such platforms would enable researchers from different institutions and disciplines to share synthetic protocols, raw experimental data, and biological screening results. This pooling of information prevents the duplication of efforts and allows for more comprehensive and robust analyses. For a compound like this compound, a shared database could aggregate information on its derivatives, their synthetic routes, and their activity against various biological targets. This would create a valuable resource for the entire scientific community, fostering innovation and speeding up the discovery of new applications for this versatile scaffold.

Unexplored Biological Targets and Mechanistic Hypotheses

While the broader pyrrolidinone class has been studied for various activities, the specific biological targets of this compound remain largely unexplored. researchgate.net Based on the activities of structurally related compounds, several compelling hypotheses can be formulated to guide future research.

One promising avenue is the investigation of its effects on the central nervous system. A structurally similar compound, (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606), is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing neuroprotective effects. nih.gov Given the shared 4-hydroxyphenyl moiety, it is plausible that this compound could also modulate NMDA receptor activity.

Another potential target is the enzyme (4-Hydroxyphenyl)pyruvate dioxygenase (HPPD), which is involved in tyrosine metabolism. nih.gov Specific inhibitors of this enzyme are used to treat certain metabolic disorders. nih.gov The compound's name itself suggests a structural relationship to the enzyme's natural substrate, making it a candidate for investigation as a potential inhibitor. Furthermore, the ability of related pyrrolin-2-one structures to undergo tautomerism—a dynamic equilibrium involving proton migration—could play a crucial role in its mechanism of action by allowing it to adapt its shape to fit different binding sites. researchgate.netbeilstein-journals.org

Table 3: Potential Unexplored Biological Targets for this compound

| Potential Target | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|

| NMDA Receptor | Structural similarity to known NMDA antagonist CP-101,606. nih.gov | Neuroprotection, CNS disorders |

| (4-Hydroxyphenyl)pyruvate Dioxygenase (HPPD) | Structural similarity to the enzyme's natural substrate. nih.gov | Metabolic disorders (e.g., Tyrosinemia) |

| Poly(ADP-ribose) Polymerase (PARP) | The pyrrolidine scaffold is a known core for PARP inhibitors. researchgate.net | Oncology |

| Bacterial/Fungal Enzymes | The pyrrolidinone class has shown broad antimicrobial activity. researchgate.netresearchgate.net | Infectious Diseases |

Q & A

Q. What are the common synthetic routes for 1-(4-Hydroxyphenyl)pyrrolidin-2-one, and how are reaction conditions optimized?

The synthesis of this compound derivatives often involves multi-component domino reactions. For example, iodine-catalyzed reactions using γ-butyrolactam (2-pyrrolidinone), aromatic aldehydes, and substituted thiophenols yield derivatives with high efficiency under mild conditions . Optimization includes varying catalysts (e.g., iodine), solvent systems (e.g., dichloromethane), and temperature to maximize yield and selectivity. Substituent compatibility on the aromatic aldehyde and thiophenol must also be validated via thin-layer chromatography (TLC) or HPLC monitoring .

Q. How is the purity and structural integrity of this compound confirmed in synthetic workflows?

Purity is assessed via chromatographic methods (HPLC, GC-MS), while structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify substituent positions and ring conformation. For example, the hydroxyphenyl group exhibits characteristic aromatic proton signals at δ 6.5–7.5 ppm .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for validating pyrrolidin-2-one ring geometry and hydroxyl group orientation .

Q. What are the key spectroscopic characteristics of this compound?

- IR spectroscopy : Strong absorption bands at ~3200–3400 cm (O–H stretch) and ~1680–1720 cm (C=O stretch of the lactam ring) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 191 for the base structure) and fragmentation patterns confirm substituent loss (e.g., hydroxyl group cleavage) .

Advanced Research Questions

Q. How do structural modifications (e.g., acyl or aryl substitutions) influence the biological activity of this compound derivatives?

Substituents at the pyrrolidin-2-one ring significantly modulate activity:

- Antimicrobial activity : 4-Acyl-5-aryl derivatives exhibit enhanced activity against Staphylococcus aureus (MIC 8–16 µg/mL) due to increased lipophilicity, which improves membrane penetration .

- α1-Adrenolytic activity : Piperazine-linked derivatives (e.g., S-61 and S-73) show hypotensive effects via α1-adrenoreceptor antagonism, with EC values < 1 µM in rat models .

Methodological insight: QSAR models can predict bioactivity by correlating substituent electronic (Hammett constants) and steric (Taft parameters) properties with experimental data .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for structurally similar derivatives?

Contradictions often arise from variations in:

- Substituent regiochemistry : For example, 3-hydroxy vs. 4-hydroxy positional isomers exhibit differing hydrogen-bonding capacities, altering interactions with bacterial targets .

- Assay conditions : Standardize MIC testing using CLSI guidelines to control pH, inoculum size, and solvent effects (e.g., DMSO concentration ≤1% v/v) .

Q. What strategies are employed to optimize the pharmacokinetic profile of this compound derivatives for CNS applications?

- Prodrug design : Esterification of the hydroxyl group improves blood-brain barrier (BBB) permeability. For example, acetyl-protected derivatives show 3-fold higher brain-plasma ratios in murine models .

- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) guide structural tweaks to reduce hepatic clearance. Piperidine ring fluorination in S-73 extends half-life (t > 6 hours) .

Q. How are computational methods applied to predict the binding modes of this compound derivatives to biological targets?

- Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite predict interactions with enzymes (e.g., bacterial dihydrofolate reductase) or receptors (e.g., α1-adrenoreceptors). Key residues (e.g., Asp106 in α1-adrenoreceptors) form hydrogen bonds with the lactam carbonyl .

- MD simulations : Assess binding stability over 100-ns trajectories, with RMSD values < 2 Å indicating robust target engagement .

Methodological Considerations

Q. What analytical techniques are critical for resolving stereochemical ambiguities in pyrrolidin-2-one derivatives?

Q. How are toxicity and off-target effects evaluated during preclinical development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.